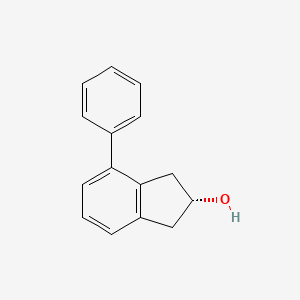
(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with a unique structure that includes a phenyl group attached to a dihydroindenol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone, (2R)-4-phenyl-2,3-dihydro-1H-inden-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: (2R)-4-phenyl-2,3-dihydro-1H-inden-2-one.
Reduction: Fully saturated derivatives like this compound.
Substitution: Nitro or bromo derivatives of the phenyl group.
Scientific Research Applications
(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-phenyl-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
4-phenyl-2,3-dihydro-1H-inden-2-one: The ketone precursor used in the synthesis of (2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol.
4-phenyl-1H-inden-2-ol: A structurally related compound with a different substitution pattern on the indene ring.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a phenyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90057-36-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2R)-4-phenyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14O/c16-13-9-12-7-4-8-14(15(12)10-13)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2/t13-/m1/s1 |
InChI Key |
UPCFPYKJLSHYKD-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC=C2C3=CC=CC=C3)O |
Canonical SMILES |
C1C(CC2=C1C=CC=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
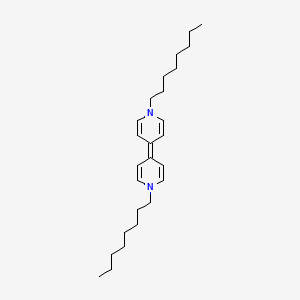
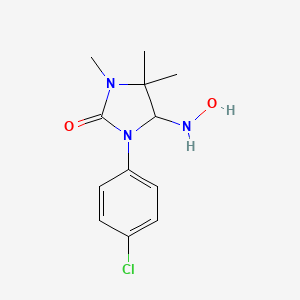
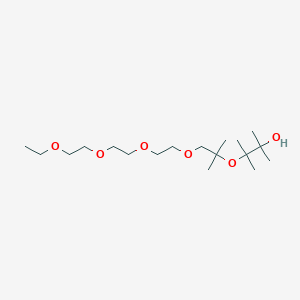
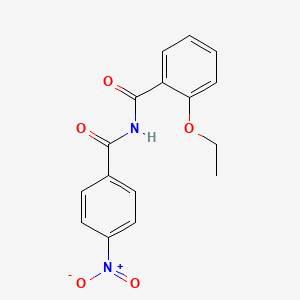
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
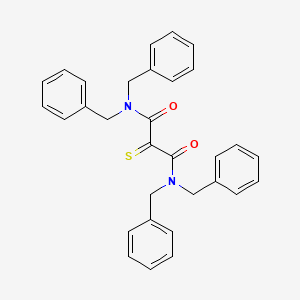
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
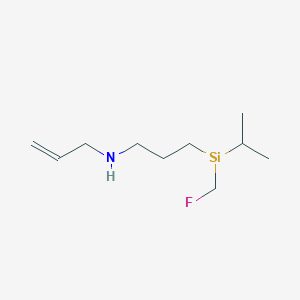
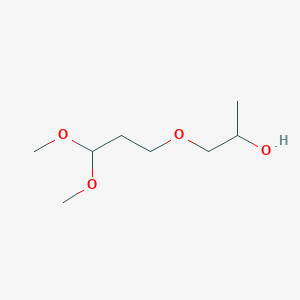
![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
